4-(Cyclopropylmethoxy)phenol
Overview
Description
4-(Cyclopropylmethoxy)phenol is an organic compound with the molecular formula C10H12O2 It is characterized by a phenol group substituted with a cyclopropylmethoxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylmethoxy)phenol typically involves the protection of the phenol group, followed by a Grignard reaction, etherification, and subsequent deprotection. One common method starts with p-chlorophenol, which undergoes phenol hydroxy protection, Grignard reaction with cyclopropylmethyl bromide, etherification, and finally deprotection to yield the target compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow processes and the use of catalysts to improve yield and efficiency. The Grignard reaction and etherification steps are particularly crucial in the industrial setting .
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclopropylmethoxy)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents such as sodium dichromate or Fremy’s salt
Electrophilic Aromatic Substitution: The phenol group activates the aromatic ring towards electrophilic substitution reactions such as halogenation, nitration, and sulfonation
Common Reagents and Conditions:
Oxidation: Sodium dichromate (Na2Cr2O7), Fremy’s salt (potassium nitrosodisulfonate)
Reduction: Sodium borohydride (NaBH4), stannous chloride (SnCl2)
Substitution: Halogens (Cl2, Br2), nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4)
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated phenols
Scientific Research Applications
4-(Cyclopropylmethoxy)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethoxy)phenol involves its interaction with various molecular targets. As a phenolic compound, it can act as an antioxidant by scavenging free radicals and inhibiting enzymes involved in oxidative stress, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . Additionally, its structural features allow it to participate in various biochemical pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
4-Methoxyphenol: Known for its antioxidant and anti-inflammatory properties.
4-(2-Cyclopropylmethoxyethyl)phenol: A precursor for betaxolol, used in the treatment of glaucoma.
Uniqueness: 4-(Cyclopropylmethoxy)phenol is unique due to its cyclopropylmethoxy substitution, which imparts distinct chemical and biological properties compared to other phenolic compounds
Properties
IUPAC Name |
4-(cyclopropylmethoxy)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8,11H,1-2,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFZFASAZLTLEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50548487 | |
Record name | 4-(Cyclopropylmethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50548487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63659-24-5 | |
Record name | 4-(Cyclopropylmethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50548487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(cyclopropylmethoxy)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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